molecular formula C10H10O2 B12765324 (Z)-Methyl cinnamate CAS No. 19713-73-6

(Z)-Methyl cinnamate

Cat. No.: B12765324
CAS No.: 19713-73-6
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-FPLPWBNLSA-N
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Description

(Z)-Methyl cinnamate is an organic compound that belongs to the class of cinnamates. It is the methyl ester of cinnamic acid and is characterized by its pleasant, fruity aroma. This compound is commonly found in essential oils and is used in the flavor and fragrance industry. Its chemical structure consists of a phenyl group attached to a propenoate moiety, with the double bond in the (Z)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Methyl cinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl cinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to cinnamyl alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: (Z)-Methyl cinnamate is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in plant metabolism and defense mechanisms.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent.

Industry: In the flavor and fragrance industry, this compound is used to impart fruity and floral notes to perfumes, cosmetics, and food products.

Mechanism of Action

The mechanism of action of (Z)-Methyl cinnamate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anti-inflammatory applications, it modulates signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

    Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Cinnamic acid: The parent compound of (Z)-Methyl cinnamate, lacking the ester group.

    Cinnamyl alcohol: The reduced form of cinnamic acid.

Uniqueness: this compound is unique due to its specific ester group and (Z)-configuration, which impart distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry.

Biological Activity

(Z)-Methyl cinnamate, a naturally occurring compound found in various essential oils, particularly from the genus Ocimum, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from cinnamic acid, characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}O2_2
  • CAS Number : 6428458
  • IUPAC Name : Methyl (E)-3-phenylprop-2-enoate

The compound exhibits a pleasant aroma and is primarily used in the food and fragrance industries. Its biological activities are attributed to its chemical structure, which allows interaction with various biological targets.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. It has shown efficacy against a range of microorganisms, including bacteria and fungi.

Antibacterial Activity

A study evaluated the antibacterial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 789.19 µM against various strains of Candida and other bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The results indicated that increasing the carbon chain length in derivatives enhanced antibacterial activity, suggesting a structure-activity relationship.

CompoundMIC (µM)Target Organisms
This compound789.19Candida spp., S. aureus, P. aeruginosa
Ethyl cinnamate726.36Various bacterial strains
Butyl cinnamate626.62Candida spp.

Antifungal Activity

In terms of antifungal activity, this compound demonstrated significant effects against various fungal strains. The compound's interaction with ergosterol in fungal cell membranes was noted as a potential mechanism for its antifungal action .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound. A study involving pre-osteoblast MC3T3-E1 cells found that this compound could reduce cell viability while increasing apoptosis through the activation of apoptotic pathways . The findings suggest that this compound may play a role in regulating inflammation-related processes at the cellular level.

Insect Repellent Activity

Another area of interest is the insect repellent activity of this compound. Essential oils rich in this compound have been shown to repel various insect species effectively. A study reported that methyl cinnamate-rich oils exhibited significant larvicidal activity against mosquito larvae, indicating potential applications in pest control .

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a comparative study, methyl cinnamate derivatives were tested against multiple pathogens to assess their bioactivity. Results indicated that modifications to the ester group significantly impacted antimicrobial efficacy .
  • Cell Viability and Apoptosis : In vitro assays demonstrated that this compound could induce apoptosis in pre-osteoblast cells, highlighting its potential therapeutic applications in bone health and inflammatory conditions .
  • Insect Repellency : Field studies showed that formulations containing this compound provided effective protection against mosquito bites, making it a candidate for natural insect repellents .

Properties

CAS No.

19713-73-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7-

InChI Key

CCRCUPLGCSFEDV-FPLPWBNLSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=CC=C1

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1

boiling_point

260.00 to 262.00 °C. @ 760.00 mm Hg

melting_point

36 °C

physical_description

Solid

Origin of Product

United States

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